2-[(Heptan-3-yl)amino]cyclohexan-1-ol
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Overview
Description
2-[(Heptan-3-yl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C13H27NO. It is a secondary alcohol and an amine, characterized by a cyclohexane ring substituted with a hydroxyl group and an amino group attached to a heptane chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Heptan-3-yl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with heptan-3-amine under reductive amination conditions. The process can be summarized as follows:
Reductive Amination: Cyclohexanone is reacted with heptan-3-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).
Reaction Conditions: The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Heptan-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding cyclohexane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives
Reduction: Formation of cyclohexane derivatives
Substitution: Formation of N-substituted cyclohexan-1-ol derivatives
Scientific Research Applications
2-[(Heptan-3-yl)amino]cyclohexan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Heptan-3-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Heptan-2-yl)amino]cyclohexan-1-ol
- 2-[(Heptan-4-yl)amino]cyclohexan-1-ol
- 2-[(Hexan-3-yl)amino]cyclohexan-1-ol
Uniqueness
2-[(Heptan-3-yl)amino]cyclohexan-1-ol is unique due to the specific positioning of the heptan-3-yl group, which influences its chemical reactivity and biological activity. The compound’s structure allows for specific interactions that may not be possible with other similar compounds, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C13H27NO |
---|---|
Molecular Weight |
213.36 g/mol |
IUPAC Name |
2-(heptan-3-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C13H27NO/c1-3-5-8-11(4-2)14-12-9-6-7-10-13(12)15/h11-15H,3-10H2,1-2H3 |
InChI Key |
ISBSKXFFRQIYDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)NC1CCCCC1O |
Origin of Product |
United States |
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